
N-(2H-3,4'-Bi-1,2,4-triazol-5-ylmethyl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“N-(2H-3,4’-Bi-1,2,4-triazol-5-ylmethyl)benzamide” is a chemical compound with the molecular formula C12H11N7O . It is a derivative of 1,2,4-triazole, a class of heterocycles that exhibit broad biological activities .
Molecular Structure Analysis
The molecular structure of “N-(2H-3,4’-Bi-1,2,4-triazol-5-ylmethyl)benzamide” can be inferred from its IUPAC name and molecular formula. It contains a benzamide moiety attached to a 1,2,4-triazole ring via a methylene (-CH2-) group .Scientific Research Applications
Melanoma Cytotoxicity
Benzamide derivatives, such as N-(2H-3,4'-Bi-1,2,4-triazol-5-ylmethyl)benzamide, have been studied for their potential in treating melanoma. Alkylating benzamides have shown high uptake in B16 melanoma cells and demonstrated higher toxicity against these cells compared to standard cytostatic drugs. These findings suggest a promising approach for selective drug delivery in melanoma therapy (Wolf et al., 2004).
Vascular Endothelial Growth Factor Inhibition
Certain benzamide derivatives have been identified as potent inhibitors of vascular endothelial growth factor receptor-2 (VEGFR-2), a key target in cancer therapy. These compounds have demonstrated efficacy in various cancer models, indicating their potential as cancer therapeutics (Borzilleri et al., 2006).
Anti-Influenza Activity
New benzamide-based compounds have shown significant antiviral activities against bird flu influenza (H5N1), suggesting their potential use in antiviral therapies (Hebishy et al., 2020).
Antimicrobial Activity
Fluorinated benzamide derivatives have been found to exhibit high activity against fungi and Gram-positive microorganisms. These findings highlight the potential of benzamide derivatives in developing new antimicrobial agents (Carmellino et al., 1994).
Future Directions
The future directions for research on “N-(2H-3,4’-Bi-1,2,4-triazol-5-ylmethyl)benzamide” and related compounds could involve further exploration of their synthesis methods, chemical reactivity, biological activities, and safety profiles. Given the broad biological activities of 1,2,4-triazole derivatives, these compounds may have potential applications in the development of new pharmaceuticals .
Properties
IUPAC Name |
N-[[3-(1,2,4-triazol-4-yl)-1H-1,2,4-triazol-5-yl]methyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11N7O/c20-11(9-4-2-1-3-5-9)13-6-10-16-12(18-17-10)19-7-14-15-8-19/h1-5,7-8H,6H2,(H,13,20)(H,16,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CZAZEIMOGMIUOQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)NCC2=NC(=NN2)N3C=NN=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11N7O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
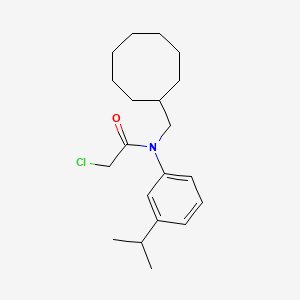
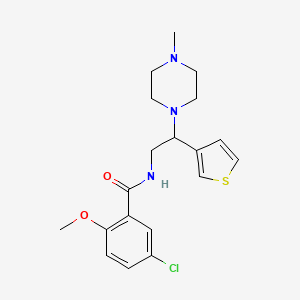
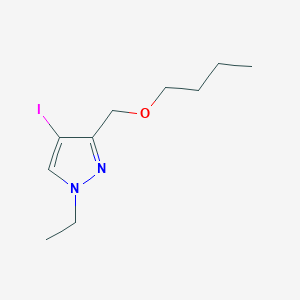
![4-methyl-N-(2-(6-((2-oxo-2-((4-(trifluoromethoxy)phenyl)amino)ethyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)benzamide](/img/structure/B2655626.png)



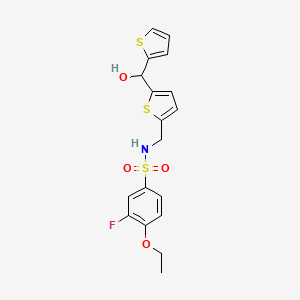
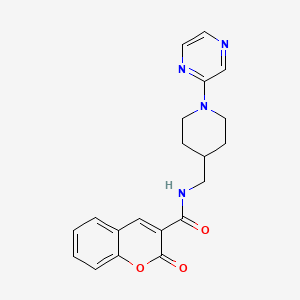
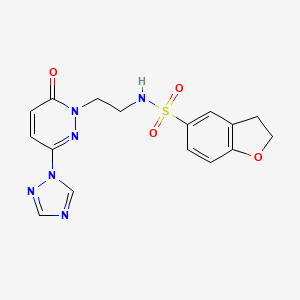
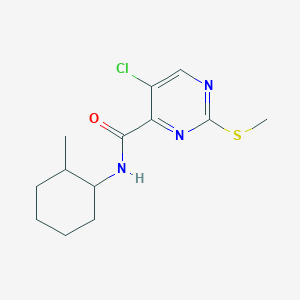
![N1-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)-N2-propyloxalamide](/img/structure/B2655639.png)
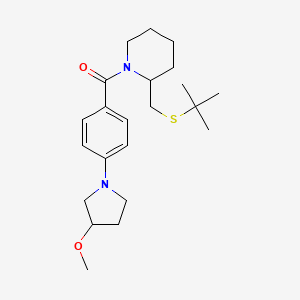
![N-[4-(tert-butyl)phenyl]-1-(4-isopropyl-3-methylphenyl)-5-oxo-3-pyrrolidinecarboxamide](/img/structure/B2655642.png)
